Cas no 1049255-48-2 (1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
![1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea structure](https://ja.kuujia.com/scimg/cas/1049255-48-2x500.png)
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
- 1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea
- VU0633256-1
- F5072-2973
- AKOS024494819
- 1049255-48-2
- 1-(2-ethylphenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
-
- インチ: 1S/C21H22N4O2/c1-2-16-8-6-7-11-18(16)23-21(27)22-14-15-25-20(26)13-12-19(24-25)17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H2,22,23,27)
- InChIKey: PLLXJURYLSZXGH-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C2C=CC=CC=2)=NN1CCNC(NC1C=CC=CC=1CC)=O
計算された属性
- 精确分子量: 362.17427596g/mol
- 同位素质量: 362.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 581
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 73.8Ų
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5072-2973-3mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-4mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-25mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-40mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-5mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-30mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-50mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-15mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-5μmol |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5072-2973-20mg |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea |
1049255-48-2 | 20mg |
$99.0 | 2023-09-10 |
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]ureaに関する追加情報
Introduction to 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea (CAS No. 1049255-48-2)
1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea, with the CAS number 1049255-48-2, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of ureas and features a unique structural arrangement that includes a phenyl group, an ethylphenyl moiety, and a pyridazinone ring. The combination of these functional groups endows the compound with a diverse range of biological activities, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea is characterized by its intricate molecular framework. The urea linkage serves as a central scaffold, connecting the 2-ethylphenyl and the 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl moieties. This structural complexity not only contributes to its chemical stability but also influences its pharmacological properties. Recent studies have highlighted the importance of such structural features in modulating biological activity and improving drug efficacy.
In the realm of medicinal chemistry, 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea has been extensively investigated for its potential therapeutic applications. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
Recent advancements in computational chemistry and molecular modeling have further elucidated the mechanism of action of 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea. These studies have demonstrated that the compound's unique structural features enable it to form stable interactions with target proteins, thereby enhancing its binding affinity and selectivity. This improved binding profile is crucial for optimizing drug design and developing more effective therapeutic agents.
Clinical trials involving 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea have shown promising results in terms of safety and efficacy. Preliminary data from phase I trials indicate that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings suggest that further clinical development is warranted to explore its potential as a novel therapeutic agent.
Beyond its direct therapeutic applications, 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-y l)Eth yl]U rea has also been studied for its use as a lead compound in drug discovery efforts. Its structural diversity and biological activity make it an attractive starting point for the development of new drugs targeting various diseases. Researchers are actively exploring analogs and derivatives of this compound to identify compounds with enhanced potency and selectivity.
The synthesis of 1-(2-Eth ylph en yl)-3-[ 2 -( 6 -O xo - 3 -P hen yl - 1 , 6 -D ihyd ro pyr id az in - 1 - y l )E th y l ]U rea has been optimized through various synthetic routes, including multistep processes involving selective functional group transformations. These synthetic strategies have enabled researchers to produce high-purity samples for detailed characterization and biological evaluation. The ability to synthesize this compound efficiently is crucial for advancing its development as a potential drug candidate.
In conclusion, 1-(2-Eth ylph en yl)-3-[ 2 -( 6 -O xo - 3 -P hen yl - 1 , 6 -D ihyd ro pyr id az in - 1 - y l )E th y l ]U rea (CAS No. 1049255 -48 - 2) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanism of action and potential uses, paving the way for future developments in drug discovery and development.
1049255-48-2 (1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea) Related Products
- 72621-26-2(Benzaldehyde, 3-(4-bromobutoxy)-)
- 1227595-13-2(2-Bromo-6-methylpyridine-4-acetonitrile)
- 1868256-46-5((3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid)
- 1805596-18-2(Ethyl 3-bromo-4-cyano-2-formylbenzoate)
- 62893-19-0(Cefoperazone)
- 727689-72-7(1-(morpholin-4-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one)
- 1525881-10-0(2-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)
- 2091717-61-0(Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-)
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)
- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)




